4-Hydroxycyclohexanecarboxylic acid

Description

trans-4-Hydroxycyclohexanecarboxylic acid has been reported in Tsuga dumosa with data available.

RN given refers to trans-isomer; RN for cpd without isomeric designation not avail 8/91

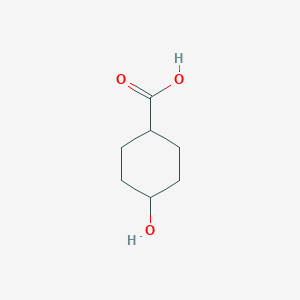

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFRWBBJISAZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190327, DTXSID901015736 | |

| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycyclohexylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17419-81-7, 3685-26-5, 3685-22-1 | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17419-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Hydroxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycyclohexylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"cis-4-Hydroxycyclohexanecarboxylic acid" synthesis methods

An In-depth Technical Guide to the Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-Hydroxycyclohexanecarboxylic acid is a valuable building block in organic synthesis and a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Its specific stereochemistry, with the hydroxyl and carboxylic acid groups on the same side of the cyclohexane ring, makes it a crucial component for creating molecules with precise three-dimensional structures.[1] This technical guide provides a comprehensive overview of the primary synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Core Synthesis Methodologies

The synthesis of cis-4-Hydroxycyclohexanecarboxylic acid can be achieved through several distinct chemical pathways. The most prominent and effective methods include the stereoselective hydrogenation of a cyclohexanone precursor, the hydrolysis of its corresponding methyl ester, and the catalytic hydrogenation of p-hydroxybenzoic acid. Each method offers unique advantages and considerations in terms of starting materials, reaction conditions, and product yields.

Method 1: Stereoselective Hydrogenation of 4-Substituted Cyclohexanone

This method employs a chiral catalyst to achieve a high degree of stereoselectivity, directly yielding the desired cis isomer. The use of an iridium-based catalyst is particularly effective for this transformation.

| Reactant/Reagent | Molar Ratio/Concentration | Key Conditions | Yield |

| 4-substituted cyclohexanone | 1.0 mmol | 5 bar H₂, Room Temperature, 12 h | Not specified |

| [Ir(COD)Cl]₂ | 0.005 mmol | Solvent: iPrOH/EtOH | - |

| (S,R)-f-ambinol ligand | 0.0105 mmol | - | - |

| tBuOLi | 1.6 mg | - | - |

-

Catalyst Preparation: In an argon-filled glove box, dissolve 7.5 mg (0.0105 mmol) of the (S,R)-f-ambinol ligand and 3.4 mg (0.005 mmol) of [Ir(COD)Cl]₂ in 1 mL of isopropanol in a 2 mL vial. Stir the solution at room temperature for 2 hours to form the active catalyst complex.[2]

-

Reaction Setup: Place 1 mmol of the 4-substituted cyclohexanone starting material into a 4 mL hydrogenation flask.[2]

-

Addition of Reagents: Add 0.1 mL of the prepared catalyst solution and 1.6 mg of solid tBuOLi to the hydrogenation flask. Dissolve the reactants by adding 1 mL of ethanol.[2]

-

Hydrogenation: Place the reaction flask into a hydrogenation kettle. Purge the kettle with hydrogen gas three times. Pressurize the kettle to 5 bar with H₂ and allow the reaction to proceed at room temperature for 12 hours.

-

Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The resulting crude product, cis-4-substituted cyclohexanol, is then purified by silica gel column chromatography to obtain the final cis-4-Hydroxycyclohexanecarboxylic acid.

Diagram 1: Workflow for Stereoselective Hydrogenation.

Method 2: Hydrolysis of Methyl cis-4-hydroxycyclohexanecarboxylate

This method provides a high-yielding route to the target compound from its corresponding methyl ester. It is a classic saponification reaction that is generally straightforward to perform.

| Reactant/Reagent | Amount/Concentration | Key Conditions | Yield |

| Methyl cis-4-hydroxycyclohexanecarboxylate | 20 g | Room Temperature, Overnight | 90% |

| Sodium Hydroxide Solution | 40 mL of 5 mol/L | Solvent: Methanol | - |

| Hydrochloric Acid | 1 mol/L | pH adjustment to 3 | - |

-

Reaction Setup: Dissolve 20 g of methyl cis-4-hydroxycyclohexanecarboxylate in 80 mL of methanol in a suitable reaction vessel. Cool the solution in an ice-water bath.

-

Hydrolysis: Slowly add 40 mL of a 5 mol/L sodium hydroxide solution dropwise to the cooled methanol solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Work-up: Once the reaction is complete, dilute the mixture with 150 mL of water. Extract the aqueous phase twice with ethyl acetate and discard the organic layers.

-

Acidification and Extraction: Adjust the pH of the aqueous phase to 3 using a 1 mol/L solution of hydrochloric acid. Extract the acidified aqueous phase twice with 50 mL portions of ethyl acetate.

-

Isolation: Combine the organic extracts and wash them twice with a saturated saline solution. Dry the organic layer, decolorize if necessary, and filter. Remove the ethyl acetate by distillation under reduced pressure to yield 16 g of a white solid product, cis-4-Hydroxycyclohexanecarboxylic acid.

Diagram 2: Workflow for Ester Hydrolysis.

Method 3: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

The hydrogenation of p-hydroxybenzoic acid offers a direct route from an aromatic precursor. This method typically produces a mixture of cis and trans isomers, which may require subsequent separation or isomerization steps if a single isomer is desired.

| Reactant/Reagent | Amount/Concentration | Key Conditions | Product Composition |

| p-Hydroxybenzoic Acid | 10 kg | 1 MPa H₂, 80-120 °C | Mixture of cis and trans isomers |

| 5% Ruthenium on Carbon | 0.3 kg | Solvent: Water | - |

-

Reaction Setup: In a 50L high-pressure autoclave, add 10 kg of p-hydroxybenzoic acid, 30 kg of water, and 0.3 kg of 5% ruthenium on carbon catalyst.

-

Inerting and Hydrogenation: Purge the reactor once with nitrogen, followed by three purges with hydrogen. Begin stirring and pressurize the reactor with hydrogen to 1 MPa.

-

Reaction Conditions: Heat the mixture to 80°C. An uptake of hydrogen should be observed. Gradually increase the temperature to 120°C and maintain this temperature until hydrogen uptake ceases.

-

Monitoring and Completion: Monitor the reaction progress by high-performance liquid chromatography (HPLC) to confirm the complete consumption of the starting material.

-

Isolation: Upon completion, the resulting product is a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. Further purification or isomerization steps would be required to isolate the pure cis isomer.

Diagram 3: Workflow for Hydrogenation of p-Hydroxybenzoic Acid.

Conclusion

The synthesis of cis-4-Hydroxycyclohexanecarboxylic acid can be approached through several effective methodologies. The choice of method will depend on factors such as the availability of starting materials, the required stereochemical purity, and the scale of the synthesis. Stereoselective hydrogenation offers a direct route to the cis isomer, while the hydrolysis of the corresponding ester is a high-yielding and straightforward procedure. The catalytic hydrogenation of p-hydroxybenzoic acid provides a path from a readily available aromatic compound but requires management of the resulting isomer mixture. This guide provides the necessary technical details to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

Structural Analysis of trans-4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive structural analysis of trans-4-Hydroxycyclohexanecarboxylic acid, a versatile building block in organic synthesis with significant applications in the pharmaceutical and materials science industries.[1] This document details the molecule's physicochemical properties, spectroscopic signature, and synthetic pathways, presenting data in a clear and accessible format for researchers and drug development professionals.

Physicochemical Properties

trans-4-Hydroxycyclohexanecarboxylic acid is a white solid organic compound.[2][3] Its structure consists of a cyclohexane ring substituted with a carboxylic acid and a hydroxyl group in a trans configuration.[1]

| Property | Value | Source(s) |

| Molecular Formula | C7H12O3 | [4] |

| Molecular Weight | 144.17 g/mol | |

| Melting Point | 145-150 °C | |

| Boiling Point | ~308 °C at 760 mmHg | |

| Density | ~1.246 g/cm³ | |

| pKa | ~4.84 (at 25 °C) | |

| Solubility | Soluble in Methanol and DMSO | |

| CAS Number | 3685-26-5 |

Spectroscopic Data

The structural elucidation of trans-4-Hydroxycyclohexanecarboxylic acid is supported by various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Spectral data is available for this compound. |

| ¹³C NMR | Spectral data is available for this compound. |

| Infrared (IR) Spectroscopy | IR spectra are available for this compound. |

| Mass Spectrometry | Mass spectral data is available. |

Experimental Protocols

Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

A common method for the synthesis of trans-4-Hydroxycyclohexanecarboxylic acid involves the hydrogenation of p-hydroxybenzoic acid, followed by isomerization.

Step 1: Hydrogenation of p-Hydroxybenzoic Acid

-

Reaction Setup: In a high-pressure reactor, add p-hydroxybenzoic acid, a suitable catalyst (e.g., Ruthenium on carbon), and a solvent (e.g., water).

-

Hydrogenation: Purge the reactor with nitrogen and then with hydrogen. The reaction is carried out under high temperature and pressure.

-

Outcome: This step yields a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Step 2: Isomerization to the trans-Isomer

-

Reaction Setup: The mixture of cis- and trans-isomers is dissolved in a solvent such as methanol. A catalyst, for example, sodium alkoxide, is added.

-

Isomerization: The mixture is heated to reflux, which promotes the conversion of the cis-isomer to the more stable trans-isomer. This results in a product with a high content of the trans-isomer (over 90%).

-

Purification: The crude product is then purified by recrystallization from a solvent system like petroleum ether/ethyl acetate to obtain pure trans-4-hydroxycyclohexanecarboxylic acid.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters for ¹H NMR include a 30° pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45° pulse and a longer relaxation delay are used to ensure quantitative data.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Data Acquisition: Acquire the mass spectrum, which will show the molecular ion peak and characteristic fragmentation patterns.

-

Applications in Drug Development and Materials Science

trans-4-Hydroxycyclohexanecarboxylic acid serves as a crucial intermediate in the synthesis of a variety of chemical compounds. Its unique structure is valuable for creating complex organic molecules. In the pharmaceutical sector, it is a starting material for the synthesis of various drugs, contributing to the development of new therapeutic agents. It also finds use in the agrochemical industry as a precursor for pesticides and herbicides and in materials science for the synthesis of advanced materials. This compound is a reagent in the preparation of potential antitumor agents, such as TTK inhibitors, and Janus kinase 1 (JAK1)-selective inhibitors. It is also known to be a by-product of intestinal bacterial metabolism.

Visualizations

Caption: Synthesis workflow for trans-4-Hydroxycyclohexanecarboxylic acid.

References

An In-depth Technical Guide to the Stereoisomers of 4-Hydroxycyclohexanecarboxylic Acid and Their Lactone Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-hydroxycyclohexanecarboxylic acid, focusing on their distinct chemical properties and reactivity, particularly in the context of lactone formation. This information is critical for professionals in drug development and chemical research, where stereochemistry plays a pivotal role in molecular interactions and biological activity.

Stereoisomers of this compound: A Comparative Analysis

This compound exists as two primary stereoisomers: cis and trans. The spatial arrangement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the cyclohexane ring dictates their chemical behavior and physical properties. In the cis isomer, both functional groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This fundamental structural difference has profound implications for their reactivity, most notably their ability to form an intramolecular ester, or lactone.

Physicochemical Properties

A comparative summary of the key physicochemical properties of the cis and trans isomers is presented in Table 1. These properties are essential for understanding the behavior of these isomers in various experimental and physiological conditions.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | cis-4-Hydroxycyclohexanecarboxylic Acid | trans-4-Hydroxycyclohexanecarboxylic Acid |

| CAS Number | 3685-22-1[1] | 3685-26-5 |

| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol [1] | 144.17 g/mol |

| Melting Point | 148-152 °C[2] | ~150 °C[3] |

| pKa | 4.836 (at 25 °C)[4] | 4.836 (at 25 °C) |

| Solubility | Soluble in methanol | Information not readily available |

| Appearance | White to almost white powder/crystal | White to almost white powder/crystal |

Note: Some properties for the trans-isomer were not available in the searched literature.

Lactone Formation: A Tale of Two Isomers

The most significant chemical distinction between the cis and trans isomers of this compound is their ability to undergo intramolecular cyclization to form a lactone.

The Reactive cis-Isomer

The cis-isomer readily forms a lactone, 2-oxabicyclo[2.2.2]octan-3-one, upon heating, typically in the presence of an acid catalyst. This is due to the close proximity of the hydroxyl and carboxylic acid groups, which allows for an intramolecular esterification reaction. The cyclohexane ring in both the starting material and the resulting lactone adopts a stable chair conformation.

The Unreactive trans-Isomer

In contrast, the trans-isomer does not form a lactone under similar conditions. The hydroxyl and carboxylic acid groups are positioned on opposite sides of the cyclohexane ring, making intramolecular cyclization sterically impossible without ring cleavage.

The logical relationship governing lactone formation is illustrated in the following diagram:

Caption: Logical flow of lactone formation from stereoisomers.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of the cis and trans isomers of this compound and the subsequent lactonization of the cis-isomer.

Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid

This protocol is adapted from a method involving the hydrogenation of a 4-substituted cyclohexanone derivative.

Materials:

-

4-Oxocyclohexanecarboxylic acid

-

Iridium-based catalyst (e.g., [Ir(COD)Cl]₂)

-

Chiral ligand (e.g., (S,R)-f-ambinol)

-

Lithium tert-butoxide (tBuOLi)

-

Isopropanol (iPrOH)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Argon gas

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In an argon-filled glovebox, dissolve the chiral ligand and the iridium catalyst precursor in iPrOH. Stir the solution at room temperature for 2 hours to form the active catalyst complex.

-

Hydrogenation: In a hydrogenation flask, place 4-oxocyclohexanecarboxylic acid. Add the prepared catalyst solution and solid tBuOLi.

-

Add EtOH to dissolve the reactants.

-

Place the reaction flask in a hydrogenation autoclave. Purge the system with hydrogen gas three times.

-

Pressurize the autoclave with H₂ to 5 bar and stir the reaction at room temperature for 12 hours.

-

Work-up and Purification: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure cis-4-hydroxycyclohexanecarboxylic acid.

Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

This protocol involves the hydrogenation of p-hydroxybenzoic acid followed by isomerization.

Materials:

-

p-Hydroxybenzoic acid

-

Palladium on carbon (Pd/C) catalyst

-

Sodium alkoxide (e.g., sodium methoxide)

-

Solvent for hydrogenation (e.g., water)

-

Solvent for isomerization (e.g., methanol)

-

High-pressure reactor

-

Hydrogen gas (H₂)

Procedure:

-

Hydrogenation: In a high-pressure reactor, combine p-hydroxybenzoic acid, Pd/C catalyst, and water.

-

Pressurize the reactor with H₂ (1-3 MPa) and heat to 80-150 °C to obtain a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

-

Isomerization: Transfer the mixture of isomers to a suitable solvent like methanol. Add a sodium alkoxide catalyst.

-

Heat the mixture to reflux to induce isomerization, favoring the formation of the trans-isomer.

-

Purification: After the reaction, the crude product can be purified by recrystallization to yield pure trans-4-hydroxycyclohexanecarboxylic acid.

Lactonization of cis-4-Hydroxycyclohexanecarboxylic Acid

This protocol describes the acid-catalyzed lactonization of the cis-isomer.

Materials:

-

cis-4-Hydroxycyclohexanecarboxylic acid

-

p-Toluenesulfonic acid (TsOH) or another strong acid catalyst

-

Toluene or benzene

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve cis-4-hydroxycyclohexanecarboxylic acid in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude lactone.

-

The lactone, 2-oxabicyclo[2.2.2]octan-3-one, can be further purified by sublimation or recrystallization.

An experimental workflow for comparing the reactivity of the two isomers is depicted below:

Caption: Workflow for comparing lactonization of stereoisomers.

Spectroscopic Data of 2-Oxabicyclo[2.2.2]octan-3-one

The successful formation of the lactone can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for 2-Oxabicyclo[2.2.2]octan-3-one

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the bicyclic structure. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon of the ester group, typically around 170-180 ppm. |

| FTIR | A strong absorption band for the C=O stretch of the lactone, typically in the range of 1730-1750 cm⁻¹. |

Note: Specific peak assignments were not fully available in the searched literature.

Conclusion

The stereochemistry of this compound is a critical determinant of its chemical reactivity. The cis-isomer, with its functional groups in close proximity, readily undergoes intramolecular cyclization to form a stable lactone. In contrast, the trans-isomer is unreactive under similar conditions due to the large spatial separation of the hydroxyl and carboxyl groups. This distinct difference in reactivity highlights the importance of stereochemical control in organic synthesis and is a crucial consideration for researchers in drug design and development, where the three-dimensional structure of a molecule dictates its biological function. The provided experimental protocols offer a practical guide for the synthesis of these isomers and the investigation of their lactonization behavior.

References

An In-depth Technical Guide to 4-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxycyclohexanecarboxylic acid, a versatile organic compound with significant applications in pharmaceutical and chemical synthesis. The document details its chemical properties, stereoisomerism, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for scientific professionals.

IUPAC Nomenclature and Stereoisomerism

The systematically correct IUPAC name for this compound is 4-hydroxycyclohexane-1-carboxylic acid .[1][2] This compound exists as two geometric stereoisomers: cis-4-hydroxycyclohexanecarboxylic acid and trans-4-hydroxycyclohexanecarboxylic acid. The stereochemistry significantly influences the physical and chemical properties of each isomer.

-

cis-isomer: The hydroxyl (-OH) and carboxyl (-COOH) groups are on the same side of the cyclohexane ring.[3]

-

trans-isomer: The hydroxyl (-OH) and carboxyl (-COOH) groups are on opposite sides of the cyclohexane ring.[4]

The cis isomer is notable for its ability to form a lactone due to the proximity of the hydroxyl and carboxylic acid groups, a reaction not feasible for the spatially distant groups in the trans isomer.[5]

Physicochemical Properties

The distinct spatial arrangement of the functional groups in the cis and trans isomers leads to differences in their physical and chemical properties. The following tables summarize key quantitative data for each isomer.

Table 1: General and Predicted Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| Predicted pKa | 4.72 ± 0.10 | |

| Predicted LogP | 0.07 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Topological Polar Surface Area | 57.5 Ų |

Table 2: Properties of cis-4-Hydroxycyclohexanecarboxylic Acid

| Property | Value | Source |

| CAS Number | 3685-22-1 | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 148.0 to 152.0 °C | |

| Water Solubility | Soluble | |

| InChI Key | HCFRWBBJISAZNK-OLQVQODUSA-N |

Table 3: Properties of trans-4-Hydroxycyclohexanecarboxylic Acid

| Property | Value | Source |

| CAS Number | 3685-26-5 | |

| Appearance | White solid | |

| Melting Point | 150 °C | |

| Boiling Point | 307.9 ± 35.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| pKa | 4.836 (at 25°C) | |

| InChI Key | HCFRWBBJISAZNK-IZLXSQMJSA-N |

Experimental Protocols

Detailed methodologies for the synthesis of both cis and trans isomers are crucial for their application in research and development.

Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid

The synthesis of the cis-isomer is typically achieved through the hydrolysis of its methyl ester derivative.

Protocol:

-

Dissolve 20 g of methyl cis-4-hydroxycyclohexanecarboxylate in 80 mL of methanol in a suitable reaction vessel.

-

Cool the solution in an ice-water bath.

-

Slowly add 40 mL of a 5 mol/L sodium hydroxide solution dropwise to the cooled mixture.

-

Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, dilute the mixture with 150 mL of water.

-

Extract the aqueous mixture twice with ethyl acetate and discard the organic phases.

-

Adjust the pH of the aqueous phase to 3 using a 1 mol/L HCl solution.

-

Extract the acidified aqueous phase twice with 50 mL of ethyl acetate and combine the organic extracts.

-

Wash the combined organic phase twice with a saturated saline solution.

-

Dry the organic phase, decolorize if necessary, and filter.

-

Recover the final product, a white solid, by removing the ethyl acetate via distillation under reduced pressure. This process typically yields around 16 g (90%) of cis-4-hydroxycyclohexanecarboxylic acid.

Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

The trans-isomer can be synthesized via the hydrogenation of p-hydroxybenzoic acid followed by isomerization.

Protocol:

-

In a 50 L autoclave, add 10 kg of p-hydroxybenzoic acid, 30 kg of water, and 0.3 kg of a 5% ruthenium on carbon (Ru/C) catalyst.

-

Purge the autoclave once with nitrogen and then three times with hydrogen.

-

Begin stirring and pressurize the reactor with hydrogen to 1 MPa.

-

Heat the mixture to 80°C, at which point hydrogen uptake will commence.

-

Gradually increase the temperature to 120°C and maintain this temperature until hydrogen uptake ceases.

-

Monitor the reaction completion by analyzing samples with high-performance liquid chromatography (HPLC) to confirm the complete consumption of p-hydroxybenzoic acid. The resulting product is a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

-

To isomerize the cis form to the desired trans product, add the mixture to a solvent and introduce a specific volume of sodium alkoxide as a catalyst.

-

Increase the temperature to facilitate the isomerization reaction, which results in a product containing over 90% of the trans-isomer.

-

The pure trans-4-hydroxycyclohexanecarboxylic acid can be obtained through recrystallization from a petroleum ether and ethyl acetate mixed solvent.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of the isomers.

-

¹H NMR Spectroscopy: Data for both cis and trans isomers are available, allowing for the differentiation of the stereoisomers.

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band between 1710-1760 cm⁻¹. Specific IR spectra for this compound are available in spectral databases.

Biological Activities and Applications

This compound and its isomers are of interest in the field of drug development and metabolic research.

-

cis-Isomer: This isomer is identified as a metabolite of p-hydroxybenzoic acid. It has been noted to exhibit immunosuppressive activities in rat hepatocytes and is associated with metabolic disorders related to hyperglycemia.

-

trans-Isomer: This isomer serves as a crucial reagent in the synthesis of pyrazole-pyrimidine derivatives that act as potential antitumor agents by inhibiting TTK protein kinase. It is also used in the preparation of benzimidazole derivatives with selective inhibitory activity against Janus kinase 1 (JAK1), a target for inflammatory diseases.

-

Metabolic Significance: this compound has been detected in human urine and feces. Its presence has been investigated in the context of colorectal cancer, suggesting it may serve as a potential biomarker.

Visualizations

The following diagrams illustrate the synthesis pathways and the relationship between the isomers and their biological relevance.

References

- 1. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]

- 2. cis-4-Hydroxycyclohexanecarboxylic acid | 3685-22-1 [chemicalbook.com]

- 3. CAS 3685-22-1: cis-4-hydroxycyclohexanecarboxylic acid [cymitquimica.com]

- 4. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 5. cis-4-Hydroxycyclohexanecarboxylic acid AldrichCPR | 3685-22-1 [sigmaaldrich.com]

"4-Hydroxycyclohexanecarboxylic acid" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 4-Hydroxycyclohexanecarboxylic acid, a hydroxy monocarboxylic acid. It is a compound of interest in various research and development applications due to its structure, which incorporates both a hydroxyl and a carboxylic acid functional group on a cyclohexane ring.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for experimental design, analytical method development, and chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C7H12O3 | [1][2][3] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Monoisotopic Mass | 144.078644241 Da | |

| Appearance | White to almost white powder or crystal |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The synthesis of this compound can be achieved through various methods. Below is a representative protocol for its synthesis.

Synthesis of cis-4-Hydroxycyclohexanecarboxylic acid

This protocol outlines the synthesis starting from methyl cis-4-hydroxycyclohexanecarboxylate.

-

Dissolution : Dissolve 20 g of methyl cis-4-hydroxycyclohexanecarboxylate in 80 mL of methanol.

-

Cooling : Cool the solution in an ice water bath.

-

Hydrolysis : Slowly add 40 mL of a 5 mol/L sodium hydroxide solution.

-

Reaction : Stir the reaction mixture at room temperature overnight.

-

Dilution : After the reaction is complete, add 150 mL of water to dilute the mixture.

-

Extraction (Organic Phase Removal) : Extract the mixture twice with ethyl acetate and discard the organic phase.

-

Acidification : Adjust the aqueous phase to a pH of 3 using 1 mol/L HCl.

-

Extraction (Product) : Extract the acidified aqueous phase twice with 50 mL of ethyl acetate and combine the organic phases.

-

Washing : Wash the combined organic phase twice with a saturated saline solution.

-

Drying and Concentration : Dry and decolorize the organic phase. After filtration, concentrate the solution under reduced pressure to recover the ethyl acetate, yielding the final white solid product.

Logical Relationships and Workflows

Visualizing workflows and relationships is key to understanding complex processes. The following diagram illustrates the logical flow of the synthesis protocol described above.

References

The Natural Occurrence of trans-4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Hydroxycyclohexanecarboxylic acid is a saturated cyclic carboxylic acid that, while not a classically abundant natural product, emerges in specific biological niches. Its presence is predominantly documented as a metabolic intermediate in microbial pathways and as a xenometabolite in mammals, originating from the metabolic activity of the gut microbiota. This technical guide provides a comprehensive overview of the known natural occurrences of trans-4-hydroxycyclohexanecarboxylic acid, detailing its microbial and metabolic origins. The guide includes detailed experimental protocols for the cultivation of relevant microorganisms and the analysis of the target compound in biological matrices. Furthermore, metabolic pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying biochemical and analytical processes.

Documented Natural Occurrences

The natural occurrence of trans-4-Hydroxycyclohexanecarboxylic acid is not widespread in plants or fungi. Instead, its origins are primarily linked to microbial metabolism. The following sections detail the key biological contexts in which this compound has been identified.

Microbial Metabolism: The Case of Alcaligenes Strain W1

A notable instance of trans-4-hydroxycyclohexanecarboxylic acid production is observed in the metabolic pathway of cyclohexanecarboxylic acid by the bacterium Alcaligenes strain W1. This strain, isolated from soil, is capable of utilizing cyclohexanecarboxylic acid as its sole carbon source. In this pathway, trans-4-hydroxycyclohexanecarboxylic acid is a key intermediate.

The metabolic cascade involves the initial hydroxylation of cyclohexanecarboxylic acid to trans-4-hydroxycyclohexanecarboxylic acid, which is then further oxidized. The pathway has been elucidated as follows: Cyclohexane carboxylate → trans-4-hydroxycyclohexane carboxylate → 4-ketocyclohexane carboxylate → p-hydroxybenzoate[1].

Food Spoilage: "Zapatera" in Spanish-Style Green Table Olives

trans-4-Hydroxycyclohexanecarboxylic acid has been identified as a precursor to the spoilage of Spanish-style green table olives, a condition known as "zapatera." This spoilage is characterized by an unpleasant odor attributed to the formation of cyclohexanecarboxylic acid. Studies have shown that during the fermentation process of olives, certain microorganisms can convert trans-4-hydroxycyclohexanecarboxylic acid into cyclohexanecarboxylic acid, leading to the characteristic off-flavor[2]. The formation of trans-4-hydroxycyclohexanecarboxylic acid itself is believed to occur progressively during the typical lactic acid fermentation of the olives[2].

Human Metabolism: A Byproduct of Gut Microbiota

trans-4-Hydroxycyclohexanecarboxylic acid is recognized as a human urinary metabolite. Its presence in urine is not endogenous but is rather a byproduct of the metabolic activity of intestinal bacteria[3][4]. The administration of neomycin, an antibiotic that suppresses gut bacteria, has been shown to reduce the urinary excretion of the cis-isomer, suggesting a microbial origin for these compounds. It is proposed that gut microbes metabolize dietary components or other xenobiotics to produce hydroxycyclohexanecarboxylic acids, which are then absorbed and excreted in the urine.

Quantitative Data

Quantitative data on the concentration of trans-4-hydroxycyclohexanecarboxylic acid in various natural sources is limited in publicly available literature. The following tables summarize the available qualitative and contextual quantitative information.

Table 1: Occurrence in Microbial Metabolism

| Microbial Source | Substrate | Product(s) | Role of trans-4-Hydroxycyclohexanecarboxylic acid | Reference |

| Alcaligenes strain W1 | Cyclohexanecarboxylic acid | p-Hydroxybenzoate | Intermediate | |

| Microbial consortia in olive brine | Not definitively identified | Cyclohexanecarboxylic acid | Precursor |

Table 2: Occurrence in Human Biological Samples

| Biological Matrix | Condition | Origin | Quantitative Data | Reference |

| Urine | Normal human metabolism | Gut microbiota byproduct | Detected, but specific concentration ranges are not well-established in the literature. |

Experimental Protocols

Cultivation of Alcaligenes Strain W1

This protocol is based on the methods described for the cultivation of Alcaligenes species capable of utilizing specific carbon sources.

Materials:

-

Alcaligenes strain W1

-

Synthetic mineral salts medium containing:

-

K₂HPO₄ (10.8 g/L)

-

KH₂PO₄ (0.53 g/L)

-

MgSO₄·7H₂O (0.20 g/L)

-

CaCl₂ (38.9 mg/L)

-

FeSO₄·7H₂O (10.0 mg/L)

-

Na₂MoO₄·2H₂O (1.0 mg/L)

-

MnCl₂·4H₂O (2.0 mg/L)

-

CoCl₂·6H₂O (0.02 mg/L)

-

ZnSO₄·7H₂O (1.0 mg/L)

-

CuSO₄·5H₂O (1.0 mg/L)

-

-

Cyclohexanecarboxylic acid (as sole carbon source, e.g., 1 g/L)

-

Sterile culture flasks

-

Incubator shaker

Procedure:

-

Prepare the synthetic mineral salts medium and autoclave for sterilization.

-

After cooling, add the filter-sterilized cyclohexanecarboxylic acid solution to the desired final concentration.

-

Inoculate the medium with a fresh culture of Alcaligenes strain W1.

-

Incubate the culture at 30°C with shaking (e.g., 150 rpm) to ensure aeration.

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

-

Harvest the culture during the exponential growth phase for analysis of metabolites.

Extraction and Analysis of trans-4-Hydroxycyclohexanecarboxylic Acid from Microbial Culture

This protocol outlines a general procedure for the extraction and analysis of organic acids from a liquid culture medium.

Materials:

-

Bacterial culture supernatant

-

Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Nitrogen gas supply

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Pyridine

-

GC-MS system

Procedure:

-

Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.

-

Add a known amount of internal standard to the supernatant.

-

Acidify the supernatant to approximately pH 2 with HCl to protonate the carboxylic acid.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing thoroughly, and allowing the phases to separate. Repeat the extraction twice.

-

Pool the organic (ethyl acetate) phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

For GC-MS analysis, derivatize the dried extract. Add pyridine and BSTFA + 1% TMCS and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to form trimethylsilyl (TMS) derivatives.

-

Analyze the derivatized sample by GC-MS.

Analysis of trans-4-Hydroxycyclohexanecarboxylic Acid in Urine by GC-MS

This protocol is a general method for the analysis of organic acids in urine.

Materials:

-

Urine sample

-

Internal standard

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Derivatization agent (e.g., BSTFA + 1% TMCS)

-

Pyridine

-

GC-MS system

Procedure:

-

Thaw frozen urine samples and centrifuge to remove particulate matter.

-

To a known volume of urine, add a known amount of internal standard.

-

Add sodium chloride to saturation to aid in the extraction.

-

Acidify the urine to approximately pH 1-2 with HCl.

-

Extract the organic acids with ethyl acetate. Vortex and centrifuge to separate the layers. Repeat the extraction.

-

Combine the ethyl acetate layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatize the residue by adding pyridine and BSTFA + 1% TMCS and heating (e.g., 70°C for 30 minutes).

-

Inject the derivatized sample into the GC-MS for analysis. The mass spectrum of the TMS-derivatized trans-4-hydroxycyclohexanecarboxylic acid will be used for identification and quantification against the internal standard.

Visualizations

Metabolic Pathway in Alcaligenes Strain W1

Caption: Metabolic pathway of cyclohexanecarboxylic acid in Alcaligenes W1.

General Experimental Workflow for Analysis

References

- 1. Determination of the Masking Effect of the ‘Zapateria’ Defect in Flavoured Stuffed Olives Using E-Nose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biogenic amine formation and "zapatera" spoilage of fermented green olives: effect of storage temperature and debittering process - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxycyclohexanecarboxylic acid, a molecule of interest in various scientific and pharmaceutical research fields. This document details its chemical identity, physical and chemical properties, synthesis protocols, and biological significance, presenting data in a clear and accessible format for researchers.

Chemical Identification and Properties

This compound is a cyclic organic compound existing as a mixture of cis and trans stereoisomers. The orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the cyclohexane ring defines these isomers and influences their physical and chemical properties.

Table 1: CAS Number Identification

| Compound Name | CAS Registry Number |

| This compound (mixture of isomers) | 17419-81-7 |

| cis-4-Hydroxycyclohexanecarboxylic acid | 3685-22-1[1] |

| trans-4-Hydroxycyclohexanecarboxylic acid | 3685-26-5 |

Table 2: Physicochemical Properties

| Property | cis-4-Hydroxycyclohexanecarboxylic acid | trans-4-Hydroxycyclohexanecarboxylic acid |

| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol [1] | 144.17 g/mol |

| Appearance | White to off-white crystalline powder[2] | White to off-white solid |

| Melting Point | 150 °C[2] | 145 °C[3] |

| pKa | 4.84 (at 25°C) | 4.69 (at 25°C) |

| Solubility | Soluble in methanol | Soluble in methanol and DMSO |

Spectroscopic Data

Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic broad O-H stretching vibrations from the carboxylic acid (around 2500-3300 cm⁻¹) and the alcohol (around 3200-3600 cm⁻¹). A strong C=O stretching vibration for the carboxylic acid will be present around 1700-1725 cm⁻¹. The fingerprint region will differ between the cis and trans isomers due to their different symmetries.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton of the carboxylic acid will appear as a broad singlet far downfield (typically >10 ppm). The proton attached to the carbon bearing the hydroxyl group (CH-OH) will be observed in the range of 3.5-4.5 ppm. The remaining cyclohexyl protons will appear as a complex multiplet in the upfield region (1-2.5 ppm). The chemical shifts and coupling constants of the CH-OH and CH-COOH protons will differ between the cis and trans isomers.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will have a chemical shift in the range of 175-185 ppm. The carbon attached to the hydroxyl group will be found around 65-75 ppm. The other four sp³ hybridized carbons of the cyclohexane ring will appear in the 20-45 ppm range.

Experimental Protocols

Synthesis of cis-4-Hydroxycyclohexanecarboxylic acid

A common method for the synthesis of the cis isomer involves the catalytic hydrogenation of p-hydroxybenzoic acid.

Experimental Workflow for the Synthesis of cis-4-Hydroxycyclohexanecarboxylic acid

Caption: Synthesis of cis-4-Hydroxycyclohexanecarboxylic acid.

Detailed Methodology:

-

Reaction Setup: In a high-pressure autoclave, combine p-hydroxybenzoic acid, a catalytic amount of 5% Ruthenium on carbon (Ru/C), and water as the solvent.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas and heat to the desired temperature (e.g., 80-120 °C). Maintain the reaction under stirring until the uptake of hydrogen ceases.

-

Work-up: After cooling the reactor to room temperature, carefully release the pressure. Filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as water or ethanol, to yield pure cis-4-hydroxycyclohexanecarboxylic acid.

Synthesis of trans-4-Hydroxycyclohexanecarboxylic acid

The trans isomer can be synthesized from the cis isomer via an isomerization reaction or through a multi-step process starting from a different precursor. A common method involves the hydrolysis of trans-4-hydroxycyclohexanecarbonitrile.

Experimental Workflow for the Synthesis of trans-4-Hydroxycyclohexanecarboxylic acid

Caption: Synthesis of trans-4-Hydroxycyclohexanecarboxylic acid.

Detailed Methodology:

-

Reaction Setup: Dissolve trans-4-hydroxycyclohexanecarbonitrile in an aqueous solution of sodium hydroxide.

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours to ensure complete hydrolysis of the nitrile group to a carboxylate.

-

Work-up: After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as water or an alcohol/water mixture, to yield pure trans-4-hydroxycyclohexanecarboxylic acid.

Biological Significance and Metabolic Pathway

This compound is recognized as a metabolite produced by gut microbiota. Its presence in human urine has been a subject of clinical interest.

Microbial Metabolism

Certain soil bacteria, such as Alcaligenes strain W1, are capable of utilizing cyclohexane carboxylate as a sole carbon source. This metabolic pathway involves the formation of trans-4-hydroxycyclohexanecarboxylic acid as a key intermediate.

Metabolic Pathway of Cyclohexane Carboxylate in Alcaligenes strain W1

Caption: Microbial degradation of cyclohexane carboxylate.

This pathway highlights the environmental relevance of this compound and provides a basis for further investigation into its role in microbial ecosystems and potential applications in bioremediation.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the fields of chemistry and drug development. The clear presentation of CAS numbers, physicochemical data, detailed synthesis protocols, and its biological context aims to facilitate further research and application of this versatile molecule. The provided diagrams for synthesis workflows and metabolic pathways offer a visual summary of key processes involving this compound.

References

An In-depth Technical Guide to the Physical Properties of cis-4-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hydroxycyclohexanecarboxylic acid (CAS No. 3685-22-1) is a hydroxy monocarboxylic acid, a class of organic compounds characterized by the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. In the cis isomer, these two functional groups are situated on the same side of the cyclohexane ring. This compound is of interest to researchers as it is a metabolite of p-hydroxybenzoic acid and has been identified in human urine.[1][2] Its presence and concentration can be indicative of certain metabolic processes and gut microbiome activity.[3] Understanding the physical properties of cis-4-hydroxycyclohexanecarboxylic acid is crucial for its isolation, characterization, and potential applications in drug development and metabolic research.[4]

Core Physical Properties

The physical characteristics of cis-4-hydroxycyclohexanecarboxylic acid are summarized in the tables below. These properties are fundamental for its handling, purification, and analysis.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [5] |

| Molecular Weight | 144.17 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 148.0 to 152.0 °C | |

| Boiling Point | 115 °C at 8 Torr | |

| pKa | 4.836 at 25°C |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Soluble | |

| Methanol | Almost transparent | |

| DMSO | 100 mg/mL (693.63 mM) with sonication |

Experimental Protocols

Detailed experimental methodologies are essential for the replication and verification of physical property data. While specific experimental protocols for cis-4-hydroxycyclohexanecarboxylic acid are not extensively published, the following are standard methods for determining the key physical properties of organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically indicates a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline cis-4-hydroxycyclohexanecarboxylic acid is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a crucial physical constant. For solids like cis-4-hydroxycyclohexanecarboxylic acid, the boiling point is determined under reduced pressure to prevent decomposition.

Methodology: Distillation Method (under reduced pressure)

-

Apparatus Setup: A small quantity of the compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Pressure Regulation: The system is evacuated to the desired pressure (e.g., 8 Torr).

-

Heating: The flask is gently heated.

-

Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer is recorded as the boiling point at that specific pressure.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of cis-4-hydroxycyclohexanecarboxylic acid is dissolved in water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination

Solubility is a fundamental property that dictates how a compound can be formulated and how it behaves in biological systems.

Methodology: Visual Assessment

-

Sample Preparation: A small, weighed amount of cis-4-hydroxycyclohexanecarboxylic acid is added to a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., water, methanol) is added to the test tube.

-

Mixing: The mixture is agitated (e.g., by vortexing or shaking) for a set period.

-

Observation: The solution is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.

Spectral Data Analysis Protocols

Spectroscopic techniques are vital for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

-

Sample Preparation: A few milligrams of cis-4-hydroxycyclohexanecarboxylic acid are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). A reference standard, typically tetramethylsilane (TMS), is added.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Interpretation: The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to confirm the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: KBr Pellet Method

-

Sample Preparation: A small amount of cis-4-hydroxycyclohexanecarboxylic acid is finely ground with dry potassium bromide (KBr).

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

-

Data Interpretation: The absorption bands are correlated with specific functional groups (e.g., O-H stretch of the hydroxyl and carboxylic acid groups, C=O stretch of the carboxylic acid).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Methodology: Electrospray Ionization (ESI)

-

Sample Introduction: A dilute solution of cis-4-hydroxycyclohexanecarboxylic acid is introduced into the mass spectrometer.

-

Ionization: The sample is ionized using an electrospray source.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The molecular ion peak confirms the molecular weight, and the fragmentation pattern can provide further structural information.

Visualizations

Metabolic Pathway and Experimental Workflow

cis-4-Hydroxycyclohexanecarboxylic acid is a known metabolite. The following diagrams illustrate a relevant metabolic pathway and a typical experimental workflow for its analysis.

References

4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide on its Role as a Human Urinary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycyclohexanecarboxylic acid (4-HCCA) is a human urinary metabolite primarily derived from the microbial metabolism of dietary precursors in the gut. Its presence in urine, particularly in elevated concentrations, has been noted in individuals with suspected inborn errors of metabolism, suggesting its potential as a biomarker. This technical guide provides a comprehensive overview of 4-HCCA, including its metabolic origins, detailed methodologies for its detection and analysis in urine, and a summary of its known associations with human health. While quantitative data on urinary 4-HCCA concentrations remain limited in the scientific literature, this guide consolidates the available information to support further research and potential applications in clinical and pharmaceutical settings.

Introduction

This compound (4-HCCA) is a saturated monocarboxylic acid and a derivative of cyclohexanecarboxylic acid.[1] It has been identified as a constituent of human urine and is considered a product of the metabolic interplay between the host and the gut microbiome.[2] The detection of 4-HCCA in urine is often associated with organic acid analysis, a common screening method for inborn errors of metabolism, particularly in pediatric populations.[3][4][5] Although considered a rare compound in urinary organic acid profiles, its identification can prompt further investigation into underlying metabolic pathways and gut microbial activity.

Metabolic Origin and Signaling Pathway

The primary origin of urinary 4-HCCA is the biotransformation of cyclohexanecarboxylic acid by the gut microbiota. Cyclohexanecarboxylic acid itself can be derived from the diet. Certain bacteria residing in the human gut possess the enzymatic machinery to hydroxylate the cyclohexane ring, leading to the formation of 4-HCCA.

Several bacterial species, including those from the genera Alcaligenes and Arthrobacter, have been shown to metabolize cyclohexanecarboxylic acid. The key enzymatic step is the hydroxylation at the C4 position of the cyclohexane ring, a reaction catalyzed by a cyclohexane carboxylate hydroxylase, which is a type of mixed-function oxygenase. This is followed by dehydrogenation to form 4-ketocyclohexanecarboxylic acid, which can be further metabolized.

The metabolic pathway can be summarized as follows:

Caption: Microbial metabolism of cyclohexanecarboxylic acid to this compound in the gut.

Quantitative Data

A thorough review of the existing scientific literature reveals a significant scarcity of quantitative data for this compound concentrations in human urine. While its presence has been qualitatively confirmed in numerous studies focusing on urinary organic acid profiling, specific concentration ranges for healthy individuals or different patient populations have not been well-established. This lack of quantitative data represents a key knowledge gap and an area for future research.

Table 1: Summary of Available Data on Urinary this compound

| Population | Condition | Reported Concentration | Method of Analysis | Reference |

| Pediatric | Suspected Metabolic Disorders | Qualitatively Detected | GC-MS | |

| Pediatric | Healthy | Not Specifically Quantified | GC-MS | |

| Adult | Healthy | Not Specifically Quantified | Not Specified |

Experimental Protocols

The analysis of 4-HCCA in urine is typically performed as part of a broader urinary organic acid profile using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline a general methodology based on established protocols for urinary organic acid analysis.

Sample Preparation and Extraction

A common method for extracting organic acids from urine is liquid-liquid extraction.

Protocol:

-

Sample Collection: Collect a random urine sample in a sterile, preservative-free container. For long-term storage, samples should be frozen at -20°C or lower.

-

Internal Standard Addition: Add an appropriate internal standard to a defined volume of urine (e.g., 1-2 mL) to account for extraction losses and variations in derivatization efficiency.

-

Acidification: Acidify the urine sample to a pH of less than 2 by adding hydrochloric acid (HCl).

-

Extraction: Perform a two-step liquid-liquid extraction using ethyl acetate and diethyl ether.

-

Add ethyl acetate to the acidified urine, vortex thoroughly, and centrifuge to separate the layers. Collect the organic (upper) layer.

-

Repeat the extraction on the aqueous layer using diethyl ether.

-

-

Drying: Combine the organic extracts and evaporate to complete dryness under a gentle stream of nitrogen gas at ambient or slightly elevated temperature (e.g., 35-40°C).

Caption: Workflow for the extraction of organic acids from urine.

Derivatization

Due to the polar nature and low volatility of 4-HCCA, derivatization is essential for GC-MS analysis. The most common method is silylation, which replaces active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups.

Protocol:

-

Reagent Preparation: Use a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like 1% trimethylchlorosilane (TMCS).

-

Derivatization Reaction:

-

Reconstitute the dried urine extract in a small volume of a suitable solvent (e.g., pyridine or acetonitrile).

-

Add the silylating reagent (e.g., BSTFA + 1% TMCS).

-

Tightly cap the vial and heat at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

References

- 1. This compound | C7H12O3 | CID 151138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a rare compound in urinary organic acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary organic acids quantitated by age groups in a healthy pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-hydroxycyclohexane-1-carboxylic acid: an unusual compound isolated from the urine of children with suspected disorders of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Polymerization of 4-Hydroxycyclohexanecarboxylic Acid to Form Polyesters

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanecarboxylic acid (HCCA) is a cycloaliphatic hydroxy acid with the potential to serve as a versatile monomer for the synthesis of novel polyesters. The incorporation of the cyclohexane ring into the polyester backbone is anticipated to impart unique thermal and mechanical properties compared to linear aliphatic polyesters, potentially offering enhanced rigidity, thermal stability, and tailored biodegradability. These characteristics make poly(4-hydroxycyclohexanecarboxylate) (PHCCA) a candidate for various applications, including controlled drug delivery systems, biodegradable packaging, and specialty engineering plastics.

This document provides detailed application notes and experimental protocols for the two primary polymerization routes for this compound: direct melt polycondensation and ring-opening polymerization (ROP) of its corresponding lactone.

Data Presentation

While specific quantitative data for poly(4-hydroxycyclohexanecarboxylate) is not extensively available in the reviewed literature, the following tables present expected ranges and comparative data from polyesters derived from structurally similar cycloaliphatic or aliphatic hydroxy acids. This information can be used as a benchmark for characterization.

Table 1: Typical Reaction Conditions for Polyester Synthesis

| Parameter | Melt Polycondensation of Hydroxy Acids | Ring-Opening Polymerization of Lactones |

| Monomer | This compound | This compound lactone |

| Catalyst | Tin(II) octoate, Antimony trioxide, Titanium(IV) butoxide | Tin(II) octoate, Zinc metal, various metal alkoxides |

| Catalyst Conc. | 0.01 - 0.5 mol% | 0.01 - 0.1 mol% |

| Temperature | 180 - 240 °C | 100 - 160 °C |

| Pressure | Atmospheric, followed by high vacuum (<1 mbar) | Atmospheric (under inert gas) |

| Reaction Time | 4 - 24 hours | 1 - 12 hours |

Table 2: Comparative Thermal Properties of Related Polyesters

| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |

| Poly(ε-caprolactone) (PCL) | -60 | 60 | >350 |

| Poly(lactic acid) (PLA) | 60 - 65 | 173 - 178 | ~350 |

| Poly(butylene succinate) (PBS) | -32 | 115 | >300 |

| Poly(4-hydroxycyclohexanecarboxylate) (PHCCA) (Predicted) | 80 - 120 | 180 - 250 | >300 |

Note: Predicted values for PHCCA are estimations based on the properties of polyesters derived from other cyclic monomers and are subject to experimental verification.

Table 3: Comparative Molecular Weight and Mechanical Properties of Related Polyesters

| Polymer | Number Average Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Tensile Strength (MPa) | Elongation at Break (%) |

| Poly(ε-caprolactone) (PCL) | 40 - 80 | 1.5 - 2.0 | 20 - 35 | 300 - 1000 |

| Poly(lactic acid) (PLA) | 50 - 300 | 1.5 - 2.5 | 50 - 70 | 2 - 6 |

| Poly(butylene succinate) (PBS) | 50 - 100 | 1.8 - 2.5 | 30 - 40 | 200 - 400 |

| Poly(4-hydroxycyclohexanecarboxylate) (PHCCA) (Expected) | 20 - 100 | 1.5 - 2.5 | 40 - 60 | 5 - 50 |

Note: Expected values for PHCCA are estimations and will depend on the final molecular weight and crystallinity achieved during polymerization.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound

This protocol describes the direct self-polycondensation of this compound in the melt phase. This method is solvent-free and proceeds in two stages: an initial esterification at atmospheric pressure followed by a polycondensation step under high vacuum to drive the removal of the water byproduct and increase the molecular weight.

Materials:

-

This compound (cis/trans mixture or pure isomer)

-

Tin(II) octoate (Sn(Oct)₂) or another suitable catalyst (e.g., antimony trioxide)

-

High-purity nitrogen gas

-

Chloroform or dichloromethane (for purification and characterization)

-

Methanol (for precipitation)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a cold trap and vacuum system

-

Heating mantle with a programmable temperature controller

-

High-vacuum pump

-

Schlenk line for inert gas handling

Procedure:

-

Reactor Setup: Assemble the glass reactor and ensure all glassware is thoroughly dried to prevent premature hydrolysis.

-

Charging the Reactor: Charge the reactor with a known quantity of this compound and the catalyst (e.g., 0.1 mol% Sn(Oct)₂).

-

Inerting the System: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the first stage.

-

Esterification Stage: a. Begin stirring the reaction mixture at a low speed (50-100 rpm). b. Gradually heat the reactor to 180-200°C. The monomer will melt, and the esterification reaction will commence, producing water as a byproduct which will be carried out by the nitrogen stream. c. Maintain this temperature for 2-4 hours. The viscosity of the reaction mixture will gradually increase.

-

Polycondensation Stage: a. Increase the reactor temperature to 220-240°C. b. Gradually apply a high vacuum (e.g., <1 mbar) to the system. Be cautious to avoid excessive foaming. c. Increase the stirring speed as the viscosity of the melt increases to facilitate the removal of water and promote chain growth. d. Continue the reaction under high vacuum for 4-8 hours. The progress of the polymerization can be monitored by the increase in the stirrer's torque.

-

Polymer Recovery and Purification: a. Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen. b. While still molten, extrude the polymer from the reactor into a suitable container and allow it to cool to room temperature. c. For purification, dissolve the polymer in chloroform or dichloromethane and precipitate it into an excess of cold methanol. d. Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is obtained.

Protocol 2: Synthesis and Ring-Opening Polymerization of this compound Lactone